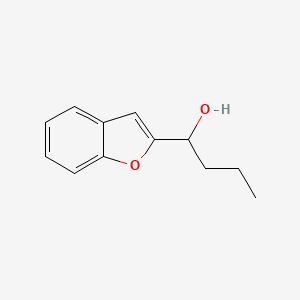

1-(1-Benzofuran-2-yl)butan-1-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1-benzofuran-2-yl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-5-10(13)12-8-9-6-3-4-7-11(9)14-12/h3-4,6-8,10,13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQFSQTYZAKMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC2=CC=CC=C2O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720543 | |

| Record name | 1-(1-Benzofuran-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342520-64-2 | |

| Record name | 1-(1-Benzofuran-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 1 Benzofuran 2 Yl Butan 1 Ol

Retrosynthetic Analysis of 1-(1-Benzofuran-2-yl)butan-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Identification of Key Disconnection Points

The primary disconnection points for 1-(1-benzofuran-2-yl)butan-1-ol are the carbon-carbon (C-C) bond between the butanol side chain and the benzofuran (B130515) ring, and the carbon-oxygen (C-O) bond of the alcohol functional group.

C(2)-C(1') Disconnection: Breaking the bond between the C2 position of the benzofuran ring and the C1 of the butanol side chain. This is a common strategy for functionalizing the benzofuran core.

C(1')-O Disconnection: This disconnection points towards a precursor where the alcohol is a carbonyl group, specifically a ketone. This suggests a reduction reaction as a final step.

Derivation of Precursor Molecules

Based on the identified disconnection points, several precursor molecules can be proposed:

From C(2)-C(1') Disconnection: This approach leads to a benzofuran nucleophile or electrophile and a corresponding four-carbon electrophile or nucleophile.

Precursors: 2-Lithiobenzofuran or a 2-benzofuranyl Grignard reagent, and butanal or a butyl halide. Alternatively, 2-halobenzofuran could be coupled with a butyl-containing organometallic reagent.

From C(1')-O Disconnection: This strategy points to the ketone precursor, 1-(1-benzofuran-2-yl)butan-1-one.

Precursor: 1-(1-Benzofuran-2-yl)butan-1-one. This ketone can then be synthesized via Friedel-Crafts acylation of benzofuran or through the reaction of a 2-benzofuranyl organometallic species with a butanoyl derivative.

Established Synthetic Routes to 1-(1-Benzofuran-2-yl)butan-1-ol

Several synthetic strategies can be employed to construct 1-(1-benzofuran-2-yl)butan-1-ol, leveraging the reactivity of the benzofuran nucleus.

Catalytic Hydrogenation and Reduction Strategies

A highly plausible and common method for the synthesis of 1-(1-benzofuran-2-yl)butan-1-ol is the reduction of the corresponding ketone, 1-(1-benzofuran-2-yl)butan-1-one. This ketone can be prepared through various methods, including the Friedel-Crafts acylation of benzofuran with butanoyl chloride or butyric anhydride.

Once the ketone precursor is obtained, it can be reduced to the secondary alcohol using a variety of reducing agents. Catalytic hydrogenation is a prominent method, often employing catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. researchgate.net The selective hydrogenation of the furan (B31954) ring's double bond in benzofuran derivatives can sometimes be a competing reaction, but conditions can often be optimized to favor the reduction of the carbonyl group. researchgate.netresearchgate.net

Alternative reduction methods include the use of metal hydrides. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are standard reagents for this transformation. These reagents are highly effective for the reduction of ketones to secondary alcohols. youtube.com

A recent development in the hydrogenation of benzofurans involves a one-pot cascade catalysis that can lead to enantio- and diastereoselective complete hydrogenation of the benzofuran ring system. nih.gov While this particular method focuses on the saturation of the entire ring system, it highlights the advanced catalytic tools available for modifying the benzofuran scaffold. nih.gov

Table 1: Comparison of Reduction Methods for Ketones

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | H₂ gas, solvent (e.g., ethanol, ethyl acetate), room temp. to moderate heat | "Green" process, high yields | May require specialized equipment for handling H₂ gas, potential for ring reduction |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or ethanol, room temp. | Mild, selective for carbonyls, easy workup | Less reactive than LiAlH₄, may be slow with hindered ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Very powerful, reduces most carbonyls | Highly reactive with water and protic solvents, requires careful handling |

Organometallic Coupling Reactions for Benzofuran Functionalization

Organometallic reagents are pivotal in forming the crucial C-C bond between the benzofuran core and the butyl side chain. nih.govresearchgate.net A primary approach involves the generation of a 2-benzofuranyl organometallic species, such as 2-lithiobenzofuran or 2-benzofuranylmagnesium bromide (a Grignard reagent). libretexts.org These nucleophilic species can then react with an appropriate electrophile like butanal. libretexts.org

The reaction of a Grignard reagent with an aldehyde is a classic and highly effective method for the synthesis of secondary alcohols. libretexts.orgmnstate.eduleah4sci.comlibretexts.org The general scheme involves the nucleophilic attack of the organometallic carbon on the electrophilic carbonyl carbon of the aldehyde. libretexts.orgsaskoer.camsu.edu Subsequent acidic workup protonates the resulting alkoxide to yield the alcohol. libretexts.org

Conversely, one could envision a scenario where a butyl Grignard reagent (butylmagnesium bromide) reacts with 2-formylbenzofuran. This would also lead to the desired 1-(1-benzofuran-2-yl)butan-1-ol after an aqueous workup. The choice between these two pathways often depends on the availability and stability of the starting materials.

Recent advancements have also explored the use of other organometallic reagents and coupling strategies for the synthesis of 2-substituted benzofurans. nih.gov

Table 2: Key Organometallic Reactions for C-C Bond Formation

| Organometallic Reagent | Electrophile | Product after Workup | Key Features |

| 2-Benzofuranylmagnesium bromide | Butanal | 1-(1-Benzofuran-2-yl)butan-1-ol | Classic Grignard reaction, reliable for alcohol synthesis. libretexts.org |

| Butyllithium | 2-Formylbenzofuran | 1-(1-Benzofuran-2-yl)butan-1-ol | Organolithium reagents are generally more reactive than Grignard reagents. libretexts.org |

| Butylmagnesium bromide | 2-Formylbenzofuran | 1-(1-Benzofuran-2-yl)butan-1-ol | An alternative Grignard approach, dependent on precursor availability. |

Novel Synthetic Protocols and Method Development

The synthesis of chiral alcohols, such as 1-(1-Benzofuran-2-yl)butan-1-ol, benefits significantly from recent advancements in asymmetric synthesis, green chemistry, and flow-through processes. These methodologies aim to improve efficiency, selectivity, and sustainability.

Enantioselective Synthesis and Stereocontrol Methodologies

Achieving high enantiomeric purity is crucial for the synthesis of pharmacologically active molecules. For benzofuran-based chiral alcohols, several enantioselective strategies have been developed, primarily involving the asymmetric reduction of a corresponding ketone or the kinetic resolution of a racemic alcohol.

One prominent method is the enantioselective reduction of the prochiral ketone, 1-(1-benzofuran-2-yl)butan-1-one. This can be accomplished using chiral reducing agents. A well-established reagent for this type of transformation is (-)-B-chlorodiisopinocampheylborane, which has been successfully used for the reduction of 2- and 3-bromoacetylbenzofurans to their corresponding bromohydrins with good enantiomeric excess (ee). researchgate.net These intermediates can then be converted into chiral epoxides, which upon reaction with nucleophiles, yield enantiomerically enriched amino alcohols. researchgate.net

Another powerful approach is biocatalysis. For instance, the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol has been achieved with high yield (92%) and excellent enantiomeric excess (>99.9% ee) using the whole-cell biocatalyst Lactobacillus paracasei BD87E6. nih.govresearchgate.net This method offers a green and highly selective alternative to traditional chemical reductants. nih.gov Similarly, the reduction of benzofuran-2-yl methyl ketone has been accomplished using carrot bits (Daucus carota) as a crude enzymatic source, demonstrating the accessibility of biocatalytic methods. researchgate.net

The table below summarizes potential enantioselective methods applicable to the synthesis of 1-(1-Benzofuran-2-yl)butan-1-ol.

| Method | Precursor | Reagent/Catalyst | Key Features | Reported Analogues |

| Asymmetric Reduction | 1-(1-Benzofuran-2-yl)butan-1-one | (-)-B-Chlorodiisopinocampheylborane | Good enantioselectivity, chemical reagent-based. | (S)-(Benzofuran-2-yl)oxirane researchgate.net |

| Biocatalytic Reduction | 1-(1-Benzofuran-2-yl)butan-1-one | Lactobacillus paracasei BD87E6 | High yield and enantiomeric excess, green method. | (S)-1-(Benzofuran-2-yl)ethanol nih.govresearchgate.net |

| Enzymatic Reduction | 1-(1-Benzofuran-2-yl)butan-1-one | Daucus carota (Carrot) | Inexpensive, readily available biocatalyst. | 1-(Benzofuran-2-yl)ethanol researchgate.net |

| Chiral Amine Coupling | (R)-N-Tosyl-2-propylaziridine | Benzofuran | Creates a chiral amine derivative. | (-)-1-(Benzofuran-2-yl)-2-propylaminopentane nih.gov |

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. scispace.com These principles focus on maximizing atom economy, using safer solvents, reducing energy consumption, and employing catalytic methods. acs.orgscienceinschool.org

In the context of benzofuran synthesis, several green approaches have been reported. A notable example is a palladium-catalyzed synthesis that proceeds in high yield using benign solvents like 2-propanol or acetone (B3395972) diluted with water. scielo.org.mx This reaction can be effected at room temperature without stirring, significantly minimizing energy input, and avoids chromatographic purification. scielo.org.mx

Biocatalysis, as mentioned previously, is a cornerstone of green chemistry. The use of whole-cell systems like Lactobacillus paracasei for asymmetric reductions occurs in an aqueous medium under mild conditions, eliminating the need for hazardous reagents and solvents. nih.govresearchgate.net Enzymes are highly specific, often obviating the need for protecting groups, which reduces the number of synthetic steps and waste generation. acs.org

The table below outlines the application of green chemistry principles to benzofuran synthesis.

| Green Chemistry Principle | Application in Benzofuran Synthesis | Example |

| Catalysis | Use of catalytic amounts of palladium or copper instead of stoichiometric reagents. scielo.org.mx | Pd(II) acetate/Cu(I) iodide catalyzed coupling of 2-hydroxyaryl halides with terminal alkynes. scielo.org.mx |

| Safer Solvents | Replacing hazardous solvents like pyridine (B92270) or DMF with benign alternatives such as water, acetone, or 2-propanol. scielo.org.mx | Palladium-catalyzed synthesis of a benzofuran in a 2-propanol/water mixture. scielo.org.mx |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. scielo.org.mx | Room-temperature C-H arylation of benzofurans. nsf.gov |

| Reduce Derivatives | Using specific enzymes to avoid the use of protecting and deprotecting groups. acs.org | Whole-cell biocatalytic reduction of a ketone without protecting other functional groups. nih.govresearchgate.net |

| Atom Economy | Designing syntheses to maximize the incorporation of all reactant materials into the final product. acs.org | Cyclization reactions where most atoms of the precursor are incorporated into the benzofuran ring. mdpi.com |

Flow Chemistry Applications in Benzofuran Synthesis

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. vapourtec.comscielo.br This technology is particularly beneficial for reactions that are highly exothermic, involve hazardous reagents, or require rapid optimization. sioc-journal.cn

While specific flow chemistry applications for the synthesis of 1-(1-Benzofuran-2-yl)butan-1-ol are not widely reported, the synthesis of the core benzofuran scaffold and related heterocycles has been explored using this technology. For example, flow chemistry is well-suited for the generation and in-situ use of unstable intermediates like diazo compounds, which are versatile reagents in organic synthesis. beilstein-journals.org Such approaches could be adapted for the elaboration of the benzofuran ring system.

Furthermore, multi-step syntheses of active pharmaceutical ingredients (APIs) have been successfully automated in flow, demonstrating the potential for constructing complex molecules like substituted benzofurans in a continuous manner. sioc-journal.cn The nitration of aromatic rings, a common transformation that is often hazardous in batch, can be performed safely and efficiently in a flow reactor. vapourtec.com This could be applied to precursors for substituted benzofurans. The synthesis of pyrazoles via 1,3-dipolar cycloadditions has also been successfully translated to a flow process, highlighting the technology's applicability to various heterocyclic syntheses. mdpi.com

Investigation of Reaction Mechanisms and Kinetics

Understanding the reaction mechanism and its kinetics is fundamental to optimizing reaction conditions and improving yields. For benzofuran synthesis, various studies have delved into elucidating the intricate steps of formation.

Elucidation of Rate-Determining Steps

In a study on the palladium-catalyzed C-H arylation of benzofuran, a secondary KIE of 1.15 was observed at the C-2 position. nsf.gov This value suggests that the C-H activation step is unlikely to be the rate-determining step in the catalytic cycle. nsf.gov Such findings help to rule out certain mechanistic pathways, like a concerted metalation-deprotonation (CMD) mechanism where C-H activation is rate-determining. nsf.gov

Computational chemistry also plays a vital role. By calculating the activation energies for different potential pathways, the most likely reaction course can be predicted. For an acid-catalyzed cyclization to form a benzofuran, quantum mechanics calculations showed that the activation energy for cyclization at one position was nearly 1 kcal/mol lower than at another, correctly predicting the major regioisomer formed. wuxiapptec.com This difference in activation energy directly relates to the relative rates of the competing pathways. wuxiapptec.com

Identification of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. youtube.comyoutube.com Their identification, often through spectroscopic methods or trapping experiments, is key to confirming a proposed mechanism.

In the acid-catalyzed cyclization of an acetal (B89532) to form a benzofuran core, an oxonium ion was identified as a key intermediate. wuxiapptec.com This species forms after the initial protonation and elimination of methanol from the acetal substrate. The subsequent nucleophilic attack of the phenyl ring onto this oxonium ion leads to the cyclized product. wuxiapptec.com

In palladium-catalyzed cross-coupling reactions to form 2-arylbenzofurans, a carbopalladation intermediate has been proposed. nsf.gov Evidence for such an intermediate was provided by the isolation of a Heck-type oxyarylation product, which is a key piece of evidence supporting a carbopalladation/reductive elimination pathway over other mechanisms. nsf.gov

The table below lists potential intermediates in benzofuran synthesis.

| Intermediate Type | Reaction | Method of Identification/Evidence |

| Oxonium Ion | Acid-catalyzed cyclization of acetals | Proposed based on mechanistic considerations and supported by QM calculations of reaction energy profiles. wuxiapptec.com |

| Carbopalladation Intermediate | Palladium-catalyzed C-H arylation | Isolation of a Heck-type oxyarylation side product. nsf.gov |

| Copper(I) Acetylides | Castro-Stephens reaction | Required as a pre-formed stoichiometric reagent in early versions of the synthesis. scielo.org.mx |

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing profound insights into reaction pathways, transition states, and kinetic isotope effects. For complex molecules like 1-(1-benzofuran-2-yl)butan-1-ol, the synthesis of deuterated or other isotopically labeled analogues is crucial for elucidating the mechanisms of their formation and reactions. While specific literature on the isotopic labeling of 1-(1-benzofuran-2-yl)butan-1-ol is not extensively detailed, general strategies for the deuteration of the benzofuran scaffold and related structures are well-established and can be applied to this target molecule.

The primary purposes for synthesizing these labeled compounds include tracking the fate of atoms throughout a reaction, determining whether a specific C-H bond is broken in the rate-determining step, and understanding the dynamics of molecular rearrangements.

General Strategies for Deuterium (B1214612) Labeling of Benzofurans

Several synthetic methodologies have been developed for the incorporation of deuterium into the benzofuran ring system. These methods often leverage the reactivity of specific positions on the heterocyclic core or employ deuterated reagents at key stages of the synthesis.

One effective approach involves a palladium-catalyzed, one-step method for the synthesis of deuterium-labeled benzofurans in the presence of deuterium oxide (D₂O). nih.gov This method is particularly attractive due to its simplicity and the ready availability of the deuterium source. For instance, the reaction of phenols with α,β-unsaturated carboxylic acids under palladium catalysis can lead to the formation of 2,3-disubstituted benzofurans. nih.gov When this reaction is conducted in the presence of D₂O, deuterium can be selectively incorporated into the resulting benzofuran structure. nih.gov For example, substitutions on the phenol (B47542) coupling partner have resulted in the formation of 2,3-disubstituted benzofurans with a deuterated methyl group (–CD₃) at the 3-position. nih.gov

Another strategy focuses on the specific labeling of the furan moiety within the benzofuran structure. In a study on the formation of a benzofuran impurity during the synthesis of a thyroid hormone receptor antagonist, a deuterated analogue was prepared by treating a precursor with lithium deuteroxide (LiOD) in deuterated methanol (MeOD-d₄) and deuterated tetrahydrofuran (B95107) (THF-d₈). acs.org This method proved to be an efficient way to incorporate deuterium onto the furan ring, which was confirmed by the absence of the corresponding proton signal in the ¹H NMR spectrum. acs.org This highlights how late-stage isotopic labeling can be achieved on a pre-formed benzofuran-like structure under basic conditions. acs.org

Application in Mechanistic Studies

Isotopically labeled benzofurans are invaluable tools for probing reaction mechanisms. Kinetic Isotope Effect (KIE) studies, in particular, provide critical data for identifying the rate-determining step of a reaction.

In a study investigating the copper-mediated intramolecular dehydrogenative C–O coupling to form benzothieno[3,2-b]benzofurans, deuterium-labeling experiments were conducted. rsc.org A deuterated precursor, 2-(benzo[b]thiophen-2-yl-3-d)phenol, was synthesized and subjected to the reaction conditions. The measurement of the reaction rates for the deuterated and non-deuterated substrates revealed a kinetic isotope effect (KIE) of 1.1. rsc.org This small KIE value indicated that the cleavage of the C3–H bond is likely not involved in the turnover-limiting step of the reaction. rsc.org Furthermore, the observation that the C3–D bond cleavage was irreversible suggested that the phenolic hydroxyl group plays a significant role in the C–H functionalization step. rsc.org

Quantum tunneling is another phenomenon that can be investigated using isotopic labeling. The synthesis of a benzofuran derivative via a hydroalkoxylation reaction on a silver surface was studied using a deuterated analogue to probe the reaction pathway. ruben-group.de The experimental results, which showed a significant kinetic isotope effect, were complemented by density functional theory (DFT) calculations. This combined approach confirmed that the reaction proceeds via a proton-tunneling-mediated pathway, a mechanism that would have been difficult to establish without the use of isotopic labeling. ruben-group.de

Supplementation studies using stable isotope-labeled compounds have also been employed to trace the biogenesis of naturally occurring benzofuran derivatives. uni-giessen.de By feeding an organism with a labeled precursor and analyzing the isotopic distribution in the final product, the metabolic pathways can be mapped out.

The table below summarizes findings from mechanistic studies on benzofuran derivatives using isotopically labeled analogues.

| Study Focus | Labeled Compound/Precursor | Key Finding | Citation |

| Cu-mediated C–O coupling | 2-(Benzo[b]thiophen-2-yl-3-d)phenol | A small Kinetic Isotope Effect (KIE) of 1.1 suggested that C3–H bond cleavage is not the rate-limiting step. | rsc.org |

| Formation of benzofuran impurity | Deuterated EBI precursor | Deuterium was successfully incorporated onto the furan moiety using LiOD/D₂O, confirming the structure and formation mechanism. | acs.orgnih.gov |

| On-surface hydroalkoxylation | Deuterated alkyne precursor | A significant KIE confirmed a proton-tunneling-mediated pathway for the furan ring closure. | ruben-group.de |

| Pd-catalyzed benzofuran synthesis | Phenols and α,β-unsaturated carboxylic acids with D₂O | A one-step method was developed for the synthesis of deuterated benzofuran analogues, including those with a –CD₃ group. | nih.gov |

These examples, while not directly involving 1-(1-benzofuran-2-yl)butan-1-ol, demonstrate the powerful and essential role of synthesizing deuterated and isotopically labeled analogues to unravel the complex reaction pathways involved in the chemistry of benzofuran derivatives. The principles and methods are directly applicable to future mechanistic investigations of the title compound.

Advanced Spectroscopic and Structural Elucidation of 1 1 Benzofuran 2 Yl Butan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment within the molecule. Through a combination of one-dimensional and two-dimensional experiments, each proton and carbon atom can be precisely assigned.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. science.gov These techniques resolve spectral overlap and provide clear evidence of through-bond and through-space connectivities. youtube.comprinceton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For 1-(1-Benzofuran-2-yl)butan-1-ol, COSY would be instrumental in tracing the spin systems of the butyl chain and the aromatic protons on the benzene (B151609) ring.

| Expected COSY Correlations | Description |

| H-1' ↔ OH, H-2' | The methine proton at the C-1' position is expected to show correlations to the hydroxyl proton and the methylene (B1212753) protons at C-2'. |

| H-2' ↔ H-1', H-3' | The C-2' methylene protons would couple to the C-1' methine proton and the C-3' methylene protons. |

| H-3' ↔ H-2', H-4' | The C-3' methylene protons would show cross-peaks with the protons on the adjacent C-2' and C-4' carbons. |

| Aromatic Protons | Correlations between adjacent protons on the benzene moiety (H-4, H-5, H-6, H-7) would confirm their relative positions. |

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons they are directly attached to (¹J coupling). This is the most reliable method for assigning carbon signals that have attached protons.

| Expected HSQC Correlations (¹J C-H) | Proton (¹H) Estimated δ (ppm) | Carbon (¹³C) Estimated δ (ppm) |

| H-1' / C-1' | ~4.9-5.1 | ~68-72 |

| H-2' / C-2' | ~1.7-1.9 | ~38-42 |

| H-3' / C-3' | ~1.3-1.5 | ~18-22 |

| H-4' / C-4' | ~0.9-1.0 | ~13-15 |

| H-3 / C-3 | ~6.7-6.9 | ~102-105 |

| H-4 / C-4 | ~7.5-7.6 | ~124-126 |

| H-5 / C-5 | ~7.2-7.3 | ~122-124 |

| H-6 / C-6 | ~7.3-7.4 | ~123-125 |

| H-7 / C-7 | ~7.4-7.5 | ~111-113 |

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to four bonds (²J, ³J, ⁴J). This is critical for connecting the different fragments of the molecule, such as linking the butyl chain to the benzofuran (B130515) ring system.

| Key Expected HMBC Correlations | Description |

| H-1' → C-3, C-2, C-2', C-3' | The methine proton (H-1') should show correlations to the key carbons of the furan (B31954) ring (C-2, C-3) and down the alkyl chain (C-2', C-3'), confirming the connection point. |

| H-3 → C-1', C-2, C-3a, C-7a | The furan proton (H-3) would correlate to the carbinol carbon (C-1') and other carbons within the benzofuran core. |

| H-4' → C-2', C-3' | The terminal methyl protons (H-4') would correlate to the adjacent carbons in the butyl chain, confirming its terminus. |

| H-7 → C-5, C-7a | An aromatic proton like H-7 would show correlations to neighboring carbons within the benzene ring, aiding in unambiguous assignment. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. NOESY is invaluable for determining the preferred conformation and stereochemistry of the molecule. For example, a spatial correlation between the H-1' proton of the side chain and the H-3 proton of the furan ring would provide insight into the rotational preference around the C2-C1' bond.

While solution-state NMR characterizes molecules in a dynamic state, solid-state NMR (ssNMR) provides atomic-level information on the structure and dynamics in the solid phase. researchgate.net For benzofuran derivatives, ssNMR is a powerful technique to study crystalline packing, intermolecular interactions, and the presence of different polymorphs or amorphous content. nih.govacs.org

Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), one could identify distinct signals for carbons in different crystalline environments. This would be particularly useful for 1-(1-Benzofuran-2-yl)butan-1-ol, as intermolecular hydrogen bonding involving the hydroxyl group is expected to significantly influence the solid-state structure. Variations in the ¹³C chemical shifts, especially for C-1' and the benzofuran carbons, between different solid forms would indicate differences in molecular packing and conformation.

Mass Spectrometry (MS) Fragmentation Pathways and Interpretation

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments. mdpi.com This is a definitive method for confirming the molecular formula of 1-(1-Benzofuran-2-yl)butan-1-ol.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M] | C₁₂H₁₄O₂ | 190.0994 |

| [M+H]⁺ | C₁₂H₁₅O₂⁺ | 191.1072 |

| [M+Na]⁺ | C₁₂H₁₄NaO₂⁺ | 213.0891 |

| [M]⁺• | C₁₂H₁₄O₂⁺• | 190.0994 |

In tandem mass spectrometry (MS/MS), a specific parent ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented to produce a spectrum of daughter ions. The fragmentation pathways are characteristic of the molecule's structure. dokumen.pub For 1-(1-Benzofuran-2-yl)butan-1-ol, fragmentation is expected to be driven by the stable benzofuran ring and the secondary alcohol functional group. libretexts.orgyoutube.com

A primary fragmentation pathway for alcohols is the neutral loss of water. libretexts.org Another dominant process would be alpha-cleavage, where the bond adjacent to the oxygen-bearing carbon is broken.

Proposed Fragmentation of [C₁₂H₁₅O₂]⁺ (m/z 191.1072):

| Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Fragmentation Pathway |

| 173.0966 | C₁₂H₁₃O⁺ | H₂O (18.0106) | Loss of water from the protonated alcohol, forming a stabilized secondary carbocation. |

| 147.0446 | C₉H₇O₂⁺ | C₃H₈ (44.0626) | Cleavage of the C1'-C2' bond (alpha-cleavage), releasing a propane (B168953) molecule and forming a protonated benzofuran-2-carbaldehyde-like structure. |

| 131.0497 | C₉H₇O⁺ | C₃H₈O (60.0575) | Alpha-cleavage with loss of butanol from a rearranged precursor, yielding the stable benzofuranyl cation. |

| 117.0340 | C₈H₅O⁺ | C₄H₁₀O (74.0732) | Cleavage of the bond between the benzofuran ring and the side chain, resulting in a protonated benzofuran fragment after rearrangement. |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis. It separates ions based on their size, shape, and charge as they drift through a gas-filled cell. researchgate.net This allows for the determination of the ion's rotationally averaged collision cross-section (CCS), which is a characteristic physical property. vulcanchem.com

For 1-(1-Benzofuran-2-yl)butan-1-ol, different conformers (e.g., resulting from rotation around the C2-C1' bond) would present slightly different shapes. IMS-MS could potentially separate these gas-phase conformers, providing distinct CCS values for each. This technique is highly valuable for distinguishing between isomers and gaining insight into the three-dimensional structure of ions in the gas phase, information that is orthogonal to that provided by MS alone.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups present within a molecule. These techniques probe the vibrational energy levels of molecular bonds. When a molecule absorbs infrared radiation, it is excited to a higher vibrational state, resulting in an absorption spectrum. Conversely, Raman spectroscopy analyzes the light scattered from a molecule after irradiation with a high-intensity laser, providing information about the vibrational modes based on changes in polarizability.

For 1-(1-Benzofuran-2-yl)butan-1-ol, the combination of IR and Raman spectroscopy provides a detailed fingerprint of its functional groups. The most prominent feature in the IR spectrum is the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group, typically observed in the range of 3550-3230 cm⁻¹. docbrown.info The breadth of this peak is a consequence of intermolecular hydrogen bonding. docbrown.info The C-H stretching vibrations of the aromatic benzofuran ring and the aliphatic butyl chain are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

The benzofuran ring system itself gives rise to a series of characteristic bands. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ether linkage is also a key diagnostic peak, often found in the 1250-1050 cm⁻¹ range. Computational studies on similar benzofuran derivatives have aided in the precise assignment of these complex vibrational modes. researchgate.netacs.org

Raman spectroscopy complements the IR data, particularly for the non-polar bonds. The aromatic ring stretching vibrations are often strong in the Raman spectrum. By analyzing the complementary information from both IR and Raman spectra, a comprehensive picture of the molecular functionality can be assembled.

Table 1: Characteristic Vibrational Frequencies for 1-(1-Benzofuran-2-yl)butan-1-ol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Hydroxyl | O-H Stretch | 3550 - 3230 (broad) | IR |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | IR, Raman |

| Benzofuran | C-O-C Stretch | 1250 - 1050 | IR |

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While a specific crystal structure for 1-(1-Benzofuran-2-yl)butan-1-ol is not publicly available, the analysis of a closely related compound, (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime, provides a representative example of the data obtained from such an analysis. nih.gov

For a crystalline sample of 1-(1-Benzofuran-2-yl)butan-1-ol, X-ray diffraction analysis would reveal its crystal system, space group, and unit cell dimensions. The refinement of the crystal structure would yield the precise coordinates of each atom, allowing for the calculation of all geometric parameters. The determination of the absolute stereochemistry at the chiral carbon (the carbon bearing the hydroxyl group) would be achieved through the analysis of anomalous dispersion effects, typically by referencing the Flack parameter.

The solid-state structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of the molecules in the crystal lattice. In the case of (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime, molecules are linked into chains by O-H···N hydrogen bonds. nih.gov A similar arrangement involving O-H···O hydrogen bonds would be expected for 1-(1-Benzofuran-2-yl)butan-1-ol.

Table 2: Representative Crystallographic Data for a Benzofuran Derivative

| Parameter | Example Value (from a related structure) |

|---|---|

| Chemical Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5727 (12) |

| b (Å) | 4.7303 (8) |

| c (Å) | 18.756 (2) |

| β (°) | 96.178 (6) |

| Volume (ų) | 844.4 (2) |

| Z | 4 |

Data for (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime as a representative example. nih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. jasco-global.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. cdnsciencepub.com

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. jasco-global.com

For 1-(1-Benzofuran-2-yl)butan-1-ol, which possesses a single stereocenter, these techniques are invaluable for characterizing its enantiomers. The sign of the specific rotation ([α]) at a specific wavelength (commonly the sodium D-line, 589 nm) can be used to distinguish between the (+) and (-) enantiomers. For instance, a related compound, (R)-2-(Benzofuran-2-yl)butan-1-ol, has a reported specific rotation of [α]D²¹.¹ = +17.8 (c 0.74, CDCl₃). escholarship.org

The CD spectrum provides more detailed structural information. The benzofuran chromophore will exhibit characteristic Cotton effects (positive or negative peaks) in the UV region. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center adjacent to the chromophore. mdpi.com For example, studies on other benzofuran derivatives have shown that a negative Cotton effect in the 200-220 nm region can be correlated with an R-configuration at the adjacent chiral center. mdpi.com By comparing the experimental CD spectrum of an enantiomer of 1-(1-Benzofuran-2-yl)butan-1-ol with theoretical calculations or with data from structurally similar compounds of known absolute configuration, the stereochemistry can be unequivocally assigned. rsc.org

Table 3: Representative Chiroptical Data for Benzofuran Derivatives

| Technique | Parameter | Observation | Implication |

|---|---|---|---|

| Optical Rotation | Specific Rotation [α] | Positive or Negative Value | Distinguishes between enantiomers |

| Circular Dichroism | Cotton Effect (e.g., 200-220 nm) | Positive or Negative Peak | Correlates to absolute configuration (R/S) |

Chemical Reactivity, Derivatization, and Analog Development of 1 1 Benzofuran 2 Yl Butan 1 Ol

Functional Group Transformations and Derivatization Strategies

The primary sites for chemical modification on 1-(1-Benzofuran-2-yl)butan-1-ol are the hydroxyl group of the butanol side chain and the benzofuran (B130515) ring itself. These sites allow for a range of derivatization strategies through various functional group transformations.

The secondary alcohol moiety is readily susceptible to oxidation and can be formed through the reduction of a corresponding ketone.

Oxidation: The secondary alcohol of 1-(1-Benzofuran-2-yl)butan-1-ol can be oxidized to its corresponding ketone, 1-(1-Benzofuran-2-yl)butan-1-one. This transformation can be achieved using a variety of standard oxidizing agents, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. The carbonyl group in the related compound, 1-(5-Bromo-1-benzofuran-2-yl)butan-1-one, highlights the feasibility of this functional group on the benzofuran scaffold smolecule.com.

Reduction: The synthesis of 1-(1-Benzofuran-2-yl)butan-1-ol can be accomplished by the reduction of 1-(1-Benzofuran-2-yl)butan-1-one. This reduction can be performed using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Furthermore, enantioselective reduction methods can be employed to produce specific stereoisomers of the alcohol. For instance, the enantioselective reduction of the similar compound benzofuran-2-yl methyl ketone has been successfully achieved using biocatalysis with carrot (Daucus carota) bits, yielding (S)-1-(Benzofuran-2-yl)ethanol researchgate.net. This suggests that similar green chemistry approaches could be applied to synthesize chiral 1-(1-Benzofuran-2-yl)butan-1-ol.

| Starting Material | Reaction Type | Product | Typical Reagents |

|---|---|---|---|

| 1-(1-Benzofuran-2-yl)butan-1-ol | Oxidation | 1-(1-Benzofuran-2-yl)butan-1-one | PCC, Swern Oxidation, Dess-Martin Periodinane |

| 1-(1-Benzofuran-2-yl)butan-1-one | Reduction | 1-(1-Benzofuran-2-yl)butan-1-ol | NaBH₄, LiAlH₄, Biocatalysts (e.g., Daucus carota) |

The hydroxyl group serves as a convenient handle for synthesizing ether and ester derivatives, which can significantly alter the molecule's physicochemical properties.

Etherification: Ethers can be synthesized from the secondary alcohol, typically under basic conditions via the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide ion, followed by nucleophilic attack on an alkyl halide. Alternatively, acid-catalyzed dehydration of the alcohol can lead to the formation of symmetrical ethers, though this method is more effective for primary alcohols and can have competing elimination reactions with secondary alcohols masterorganicchemistry.com.

Esterification: Ester derivatives are readily prepared by reacting the alcohol with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides medcraveonline.com. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method uakron.edu. The formation of esters can be used to introduce a wide variety of functional groups, potentially modulating the biological activity of the parent compound.

| Derivative Type | Reactant | Potential Product Name |

|---|---|---|

| Ether | Methyl iodide | 2-(1-Methoxybutyl)-1-benzofuran |

| Ether | Benzyl (B1604629) bromide | 2-(1-(Benzyloxy)butyl)-1-benzofuran |

| Ester | Acetic anhydride | 1-(1-Benzofuran-2-yl)butyl acetate |

| Ester | Benzoyl chloride | 1-(1-Benzofuran-2-yl)butyl benzoate |

The benzofuran ring system can undergo substitution reactions, although its reactivity is more nuanced than that of simple benzene (B151609) or furan (B31954).

Electrophilic Aromatic Substitution: The benzofuran ring is an electron-rich system. In electrophilic substitution reactions, the position of attack is influenced by the stability of the intermediate sigma complex. For benzofuran, attack at the 2-position is generally favored as it produces an intermediate where the positive charge is stabilized by the benzene ring, analogous to a benzyl carbocation stackexchange.com. However, the presence of the butanol side chain at the 2-position directs electrophilic attack to other positions, primarily on the benzene portion of the ring system (positions 4, 5, 6, and 7). Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation/alkylation researchgate.net.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the benzofuran ring is less common and typically requires the presence of strong electron-withdrawing groups or the use of transition metal catalysts. Various protocols involving catalysts such as palladium, copper, and rhodium have been developed to facilitate nucleophilic substitution and coupling reactions on the benzofuran nucleus, allowing for the introduction of diverse functional groups nih.govacs.org.

Exploration of Structure-Reactivity Relationships

The reactivity of 1-(1-Benzofuran-2-yl)butan-1-ol is a direct consequence of its structure. Structure-activity relationship (SAR) studies on various benzofuran derivatives have provided insights into how structural modifications can influence chemical and biological properties nih.govmdpi.comsemanticscholar.org.

The electronic nature of the benzofuran ring influences the reactivity of the side chain. The electron-donating character of the oxygen heteroatom increases the electron density of the ring system, which can affect the stability of reaction intermediates formed at the benzylic position of the butanol side chain. For example, the formation of a carbocation at the C1 position of the side chain would be stabilized by the adjacent π-system of the benzofuran ring.

Furthermore, substitutions on the benzofuran ring can electronically modulate the reactivity of the hydroxyl group. Electron-withdrawing groups on the ring would make the alcohol proton more acidic, while electron-donating groups would have the opposite effect. Similarly, the steric and electronic properties of the butanol side chain can influence the regioselectivity of reactions on the benzofuran ring. Earlier SAR studies have noted that substitutions at the C-2 position are often crucial for the cytotoxic activity of some benzofuran derivatives mdpi.com.

Synthesis of Analogues with Structural Modifications

The synthesis of analogs is a key strategy for optimizing the properties of a lead compound. For 1-(1-Benzofuran-2-yl)butan-1-ol, modifications can be targeted at the butanol side chain or the benzofuran core.

| Compound Name | Side Chain Structure | Reference |

|---|---|---|

| 1-(1-Benzofuran-2-yl)-3-methylbutan-1-ol | -CH(OH)CH₂CH(CH₃)₂ | rsc.org |

| 1-(1-Benzofuran-2-yl)-2-methylpentan-1-ol | -CH(OH)CH(CH₃)CH₂CH₂CH₃ | rsc.org |

| (S)-1-(Benzofuran-2-yl)ethanol | -CH(OH)CH₃ | researchgate.net |

Substituent Effects on the Benzofuran Moiety

The electronic and steric nature of substituents on the benzofuran ring plays a critical role in dictating the reactivity and biological activity of its derivatives. The placement of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can profoundly alter the electron density of the heterocyclic system, influencing its interaction with biological targets and its susceptibility to chemical reactions.

Research into the structure-activity relationships (SAR) of benzofuran derivatives has shown that substitutions at the C-2, C-5, and C-6 positions are particularly significant. For instance, the ester group at the C-2 position has been identified as a key site for cytotoxic activity rsc.org. The introduction of various substituents on a phenyl ring at the C-2 position, or the placement of hydroxyl, halogen, or amino groups at the C-5 position, is closely linked to the antibacterial activity of these compounds rsc.org.

In the context of anticancer activity, the addition of halogens such as bromine, chlorine, or fluorine to the benzofuran ring has been found to consistently increase cytotoxic properties nih.gov. This is attributed to their hydrophobic and electronic nature. Studies have shown that electron-positive groups, like methoxy (B1213986) (an EDG), at the para-position of a phenyl group attached to the benzofuran scaffold significantly improve anticancer activity. Conversely, electron-withdrawing groups such as chloro, bromo, or nitro at the same position lead to a notable decrease in activity nih.gov.

Further investigation into selective SIRT2 inhibitors based on the benzofuran core revealed that the presence of an electron-donating methoxy group on the benzofuran moiety enhanced inhibitory activity compared to derivatives bearing an electron-withdrawing fluoro group mdpi.com. This suggests that increasing the electron density of the benzofuran ring can be a favorable strategy for certain biological targets. These effects are rooted in fundamental principles of organic chemistry, where EDGs activate aromatic rings toward electrophilic substitution by stabilizing the intermediate carbocation, while EWGs deactivate the ring by withdrawing electron density libretexts.orglumenlearning.comlibretexts.org.

The following table summarizes key findings on the effects of various substituents on the benzofuran core.

| Substituent Position | Substituent Type | Electronic Effect | Observed Impact on Activity/Reactivity |

| C-2 | Ester Group | EWG | Crucial for cytotoxic activity rsc.org |

| C-5 | Halogen, Hydroxyl, Amino | EWG (Inductive), EDG (Resonance) | Influences antibacterial activity rsc.org |

| C-6 | Methoxy (OCH3) | EDG | Enhanced SIRT2 inhibitory activity mdpi.com |

| C-6 | Fluoro (F) | EWG | Reduced SIRT2 inhibitory activity compared to methoxy mdpi.com |

| General | Halogens (Cl, Br, F) | EWG | Generally increases anticancer activity nih.gov |

Bioisosteric Replacements

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for optimizing lead compounds by substituting one atom or group with another that possesses similar physicochemical properties, thereby enhancing activity or improving pharmacokinetic profiles. The benzofuran scaffold is both a subject and an object of this strategy.

The benzofuran ring itself is considered a bioisostere of other aromatic systems like benzothiophene (B83047) and benzimidazole (B57391) researchgate.net. This allows chemists to use the benzofuran core to replace these other heterocycles in known active compounds to explore new chemical space and potentially discover analogues with improved properties. A notable example involves the design of carbonic anhydrase inhibitors, where 2-methylbenzofuran (B1664563) and 5-bromobenzofuran (B130475) tails were successfully used as bioisosteric replacements for a p-fluorophenyl group from a known inhibitor, SLC-0111, resulting in potent and selective new agents nih.gov.

Conversely, the benzofuran moiety within a lead compound can be replaced by other groups. In the development of inhibitors for the bacterial enzyme DsbA, indole (B1671886) analogues were synthesized as bioisosteres of a benzofuran hit compound. This replacement of the furan oxygen (a hydrogen bond acceptor) with an indole's secondary amine (a hydrogen bond donor) offered the potential for new interactions within the binding site mdpi.com. The same study also explored replacing a carboxylic acid moiety on the benzofuran scaffold with a tetrazole, a classic bioisostere for carboxylic acids, to modify acidity and solubility mdpi.comopenaccessjournals.com.

The strategic application of bioisosterism allows for the fine-tuning of a molecule's properties as demonstrated in the table below.

| Original Fragment | Bioisosteric Replacement | Rationale / Outcome |

| p-Fluorophenyl group | 2-Methylbenzofuran / 5-Bromobenzofuran | To explore a lipophilic tail replacement, leading to potent carbonic anhydrase inhibitors nih.gov |

| Benzofuran | Indole | To introduce a hydrogen bond donor (N-H) in place of an acceptor (O) and create new synthetic handles mdpi.com |

| Benzothiophene / Benzimidazole | Benzofuran | Benzofuran is a recognized bioisostere, allowing for scaffold hopping in drug design researchgate.net |

| Carboxylic Acid (on benzofuran) | Tetrazole | To replace the acidic proton group with another that has a similar pKa but different physicochemical properties mdpi.com |

Polymerization and Materials Science Applications of Benzofuran Derivatives

The benzofuran nucleus is not only a key component in biologically active molecules but also a valuable building block in materials science. Its derivatives can be harnessed in the preparation of a variety of polymers, including polyamides, polyarylates, polybenzimidazoles, and polyesters nih.govresearchgate.net. These materials often exhibit desirable thermal and optical properties.

The direct cationic polymerization of benzofuran produces a rigid polymer with a high glass-transition temperature and high transparency, making it a candidate for applications as a transparent thermoplastic nih.gov. A related monomer, 2-vinylbenzofuran, also undergoes polymerization to yield thermoplastic polymers that form hard, glass-like materials upon setting acs.org. The polymerization is believed to proceed through the vinyl group, leaving the furan double bond intact, which results in a linear, thermoplastic polymer rather than a cross-linked, thermosetting one acs.org.

More complex polymer structures, such as poly(benzofuran-co-arylacetic acid) (PBAAA), have been developed through the thermal treatment of α-hydroxy acids like 4-hydroxymandelic acid researchgate.net. These polymers contain benzofuranone units and possess multiple reactive groups (carboxylic acid, phenol (B47542), and lactone), offering extensive possibilities for derivatization and cross-linking to create materials with tailored properties researchgate.netmdpi.com. Research into these materials has explored their thermal conductivity, demonstrating that the polymer's properties can be controlled through cross-linking reactions or the formation of organometallic complexes, making them interesting for thermal management applications mdpi.commdpi.com.

The table below highlights several benzofuran-based polymers and their notable characteristics.

| Monomer / Polymer Type | Polymer Name / Structure | Key Properties & Potential Applications |

| Benzofuran | Poly(benzofuran) | Rigid, high glass-transition temperature, high transparency; transparent thermoplastics nih.gov |

| 2-Vinylbenzofuran | Poly(2-vinylbenzofuran) | Thermoplastic, forms hard, glass-like polymer; favorable electrical properties acs.org |

| 4-Hydroxymandelic Acid | Poly(benzofuran-co-arylacetic acid) (PBAAA) | Contains benzofuranone units; versatile reactivity for cross-linking; materials with tailored thermal conductivity researchgate.netmdpi.commdpi.com |

| Benzofuran-containing diacids/diamines | Polyamides, Polyarylates, etc. | High-performance polymers with enhanced thermal stability nih.govresearchgate.net |

Biochemical and Pharmacological Characterization of 1 1 Benzofuran 2 Yl Butan 1 Ol in in Vitro and Animal Models

Investigation of Molecular Targets and Ligand-Receptor Interactions

Comprehensive searches of scientific databases have not yielded specific studies on the molecular targets or ligand-receptor interactions of 1-(1-Benzofuran-2-yl)butan-1-ol.

There is currently no publicly available data from receptor binding assays for 1-(1-Benzofuran-2-yl)butan-1-ol. Consequently, its affinity and selectivity for G-protein coupled receptors (GPCRs), ion channels, or other receptor types remain uncharacterized.

Similarly, there is a lack of published research on the effects of 1-(1-Benzofuran-2-yl)butan-1-ol on enzyme activity. It is unknown whether this compound acts as an inhibitor or activator of any specific enzymes.

Cellular Assays for Biological Activity Profiling

Detailed cellular studies to profile the biological activity of 1-(1-Benzofuran-2-yl)butan-1-ol are not described in the available scientific literature.

No studies utilizing cell-based reporter gene assays to elucidate the mechanism of action or identify signaling pathways affected by 1-(1-Benzofuran-2-yl)butan-1-ol have been found.

While numerous studies investigate the effects of various benzofuran (B130515) derivatives on cell viability and proliferation, specific data for 1-(1-Benzofuran-2-yl)butan-1-ol, excluding cytotoxicity as a primary safety concern, is not available. Research on other benzofuran compounds has shown that structural modifications can lead to a range of effects on different cell lines, but these findings cannot be directly extrapolated to the specific compound .

There is no information available regarding the modulation of any intracellular signaling pathways by 1-(1-Benzofuran-2-yl)butan-1-ol.

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Isolated Hepatocytes (Animal Origin)

The metabolic fate of a xenobiotic is a critical determinant of its pharmacokinetic profile and pharmacological activity. In vitro models utilizing liver microsomes and hepatocytes are standard tools to assess metabolic stability and identify potential metabolites. researchgate.netnuvisan.com For 1-(1-benzofuran-2-yl)butan-1-ol, understanding its biotransformation is essential for predicting its in vivo behavior.

Cytochrome P450 Enzyme Interaction Studies

Cytochrome P450 (CYP) enzymes, primarily located in the endoplasmic reticulum of hepatocytes, are a major family of enzymes responsible for the phase I metabolism of a vast array of compounds. nih.gov Studies to characterize the interaction of 1-(1-benzofuran-2-yl)butan-1-ol with CYP isozymes would typically involve incubation with pooled hepatic microsomes from various animal species (e.g., rat, mouse, dog) in the presence of the cofactor NADPH. pharmaron.com The rate of disappearance of the parent compound over time provides a measure of its metabolic stability and allows for the calculation of in vitro intrinsic clearance (CLint). researchgate.netnuvisan.com

To identify the specific CYP enzymes involved in its metabolism, reaction phenotyping studies are conducted. This can be achieved through two primary approaches: using a panel of recombinant human CYP enzymes or by employing selective chemical inhibitors of specific CYP isozymes in liver microsomes. For instance, the involvement of major drug-metabolizing enzymes like CYP1A2, CYP2C9, CYP2D6, and CYP3A4 would be investigated. A hypothetical outcome of such a study for 1-(1-benzofuran-2-yl)butan-1-ol is presented in the table below.

Table 1: Hypothetical Cytochrome P450 Reaction Phenotyping for 1-(1-Benzofuran-2-yl)butan-1-ol Metabolism in Rat Liver Microsomes

| CYP Isozyme Inhibitor | Concentration (µM) | Remaining Parent Compound (%) |

|---|---|---|

| None (Control) | - | 35 |

| Furafylline (CYP1A2) | 10 | 38 |

| Sulfaphenazole (CYP2C9) | 10 | 65 |

| Quinidine (CYP2D6) | 1 | 40 |

This hypothetical data would suggest that CYP3A4 and, to a lesser extent, CYP2C9 are the primary enzymes responsible for the metabolism of 1-(1-benzofuran-2-yl)butan-1-ol in this model system.

Glucuronidation and Sulfation Pathways

Phase II metabolism involves the conjugation of the parent compound or its phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), are two of the most important phase II pathways. nih.gov Given the presence of a hydroxyl group in 1-(1-benzofuran-2-yl)butan-1-ol, it is a likely substrate for both glucuronidation and sulfation.

In vitro investigations into these pathways would involve incubating the compound with liver S9 fractions or hepatocytes, supplemented with the necessary cofactors (UDPGA for glucuronidation and PAPS for sulfation). The formation of glucuronide and sulfate (B86663) conjugates would be monitored, typically by liquid chromatography-mass spectrometry (LC-MS). researchgate.net The relative contribution of each pathway can be assessed by comparing the rates of formation of the respective conjugates.

Pharmacodynamic Studies in Animal Models (Focus on Biological Effect)

Pharmacodynamic studies are crucial for elucidating the physiological and biochemical effects of a compound on the body. For novel benzofuran derivatives, a range of potential biological activities are often explored based on the known properties of related structures.

Exploration of Central Nervous System (CNS) Activity (e.g., behavioral paradigms in rodents)

Benzofuran-containing compounds have been investigated for their potential effects on the central nervous system. nih.gov To assess the CNS activity of 1-(1-benzofuran-2-yl)butan-1-ol, a battery of behavioral tests in rodents, such as mice and rats, would be employed. These could include paradigms to evaluate locomotor activity, anxiety-like behavior (e.g., elevated plus maze, open field test), and antidepressant-like effects (e.g., forced swim test, tail suspension test). nih.gov For example, a study might find that the compound reduces immobility time in the forced swim test, suggesting a potential antidepressant-like effect. nih.gov

Table 2: Hypothetical Results of Behavioral Paradigms in Mice Following Administration of 1-(1-Benzofuran-2-yl)butan-1-ol

| Behavioral Test | Vehicle Control | 1-(1-Benzofuran-2-yl)butan-1-ol |

|---|---|---|

| Locomotor Activity (total distance traveled in cm) | 4500 ± 350 | 4650 ± 400 |

| Elevated Plus Maze (% time in open arms) | 25 ± 5 | 45 ± 7* |

| Forced Swim Test (immobility time in s) | 150 ± 15 | 95 ± 12* |

*p < 0.05 compared to vehicle control

These hypothetical results would indicate that 1-(1-benzofuran-2-yl)butan-1-ol may possess anxiolytic and antidepressant-like properties without significantly affecting baseline locomotor activity.

Cardiovascular System Investigations

The cardiovascular effects of novel chemical entities must be carefully evaluated. In animal models, the administration of 1-(1-benzofuran-2-yl)butan-1-ol would be followed by monitoring of key cardiovascular parameters such as heart rate, blood pressure, and electrocardiogram (ECG) recordings in anesthetized or conscious rodents. Any significant alterations in these parameters would warrant further investigation to understand the underlying mechanisms, which could involve interactions with specific receptors or ion channels in the cardiovascular system.

Anti-inflammatory or Immunomodulatory Effects

The anti-inflammatory and immunomodulatory potential of natural and synthetic compounds is an area of active research. mdpi.com The effects of 1-(1-benzofuran-2-yl)butan-1-ol on inflammation could be assessed in various in vivo models. For instance, in a lipopolysaccharide (LPS)-induced inflammation model in mice, the compound's ability to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in serum or specific tissues would be quantified. vista.gov.vn A reduction in these inflammatory markers would suggest potential anti-inflammatory activity. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 1-(1-Benzofuran-2-yl)butan-1-ol |

| Furafylline |

| Sulfaphenazole |

| Quinidine |

| Ketoconazole |

| UDP-glucuronic acid (UDPGA) |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| Lipopolysaccharide (LPS) |

| Tumor necrosis factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of 2-substituted benzofurans is significantly influenced by the characteristics of the substituent at the C-2 position. medcraveonline.com The introduction of various functional groups at this position has been shown to modulate the potency and selectivity of these compounds for different biological targets.

For the target compound, 1-(1-Benzofuran-2-yl)butan-1-ol , key structural features include the benzofuran nucleus, the hydroxyl group on the alkyl side chain, and the length of the butyl group.

The Benzofuran Nucleus: The benzofuran ring system itself is a crucial pharmacophore, providing a rigid scaffold that can interact with biological macromolecules. Modifications to the benzene (B151609) portion of the nucleus, such as the introduction of electron-withdrawing or electron-donating groups, can significantly alter the electronic properties and, consequently, the biological activity of the compound.

The 2-Hydroxyalkyl Side Chain: The presence of a hydroxyl group is a critical determinant of biological activity. For instance, (benzofuran-2-yl) carbinols have been investigated for their antibacterial and antifungal properties. pharmatutor.org The stereochemistry of the hydroxyl group can also play a pivotal role in receptor binding and biological response. It is plausible that the R- and S-enantiomers of 1-(1-Benzofuran-2-yl)butan-1-ol would exhibit different potencies and potentially different biological activities.

Length of the Alkyl Chain: The length of the alkyl chain at the C-2 position can influence the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with target proteins. A butyl group, as in the target compound, provides a moderate level of lipophilicity.

The following table summarizes the general SAR trends for 2-substituted benzofuran derivatives based on published literature, which can be used to predict the potential biological activities of 1-(1-Benzofuran-2-yl)butan-1-ol.

| Structural Modification | Observed Biological Activities in Analogs | Potential Impact on 1-(1-Benzofuran-2-yl)butan-1-ol |

| Introduction of a hydroxyl group at the α-position of the C-2 alkyl side chain | Antibacterial, antifungal, potential for β-adrenergic blocking activity. | The hydroxyl group in the target compound suggests potential antimicrobial and cardiovascular activities. |

| Variation in the length of the C-2 alkyl chain | Influences lipophilicity and binding affinity to target proteins. | The butyl chain provides a balance of flexibility and size that could be optimal for fitting into certain binding pockets. |

| Substitution on the benzofuran ring (e.g., halogens, methoxy (B1213986) groups) | Can enhance potency and alter selectivity for various targets, including anticancer and antimicrobial activities. | Introduction of substituents on the benzene ring of the target compound could modulate its biological profile. |

| Conversion of the hydroxyl group to an ester or ether | Can serve as a prodrug strategy or alter the compound's interaction with its target. | Derivatization of the hydroxyl group could be a strategy to improve pharmacokinetic properties. |

To explore the SAR of 1-(1-Benzofuran-2-yl)butan-1-ol, a series of analogs would be designed and synthesized. The primary synthetic route to the parent compound would likely involve the acylation of benzofuran followed by reduction.

A plausible synthetic scheme would be:

Friedel-Crafts Acylation: Benzofuran can be acylated with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 1-(1-benzofuran-2-yl)butan-1-one.

Reduction: The resulting ketone can then be reduced to the corresponding alcohol, 1-(1-benzofuran-2-yl)butan-1-ol, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

To generate SAR probes, modifications would be introduced at three key positions: the alkyl chain, the hydroxyl group, and the benzofuran ring.

Table of Proposed SAR Probes and Their Rationale:

| Probe Number | Proposed Structure | Modification | Rationale for Synthesis |

| Probe 1 | 1-(1-Benzofuran-2-yl)ethan-1-ol | Shortening of the alkyl chain | To assess the impact of alkyl chain length on biological activity. |

| Probe 2 | 1-(1-Benzofuran-2-yl)hexan-1-ol | Lengthening of the alkyl chain | To determine if increased lipophilicity enhances potency. |

| Probe 3 | 2-(1-Methoxybutyl)-1-benzofuran | Masking of the hydroxyl group | To evaluate the importance of the hydroxyl group for hydrogen bonding interactions. |

| Probe 4 | 1-(5-Bromo-1-benzofuran-2-yl)butan-1-ol | Introduction of an electron-withdrawing group on the benzofuran ring | To investigate the effect of electronic modifications on the benzofuran nucleus. |

| Probe 5 | 1-(5-Methoxy-1-benzofuran-2-yl)butan-1-ol | Introduction of an electron-donating group on the benzofuran ring | To study the influence of increased electron density on the aromatic system. |

| Probe 6 (R-enantiomer) | (R)-1-(1-Benzofuran-2-yl)butan-1-ol | Stereochemical variation | To determine if the biological activity is stereospecific. |

| Probe 7 (S-enantiomer) | (S)-1-(1-Benzofuran-2-yl)butan-1-ol | Stereochemical variation | To compare the activity with the R-enantiomer and the racemate. |

The synthesis of these probes would utilize established synthetic methodologies for benzofuran derivatives. organic-chemistry.orgnih.gov For instance, substituted phenols could be used as starting materials to generate the substituted benzofuran rings for Probes 4 and 5. Chiral reducing agents or enzymatic resolution could be employed to obtain the individual enantiomers for Probes 6 and 7.

The biological evaluation of these synthesized probes in various in vitro and animal models would then allow for a systematic elucidation of the structure-activity relationships, guiding the design of more potent and selective analogs based on the 1-(1-Benzofuran-2-yl)butan-1-ol scaffold.

Metabolism and Pharmacokinetics of 1 1 Benzofuran 2 Yl Butan 1 Ol in Preclinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Species

The ADME profile of a compound provides critical insights into its behavior within a biological system. For benzofuran (B130515) derivatives, this profile can be influenced by the nature and position of substituents on the benzofuran core and any side chains.

Oral Bioavailability Studies in Rodents

Oral bioavailability is a key parameter that determines the fraction of an orally administered drug that reaches systemic circulation. For benzofuran derivatives, this can be variable. Studies on various 2-substituted benzofuran compounds in rodents have demonstrated a range of oral bioavailability from low to good. nih.govresearchgate.net For instance, a study on a novel benzofuran derivative, EBI-1051, reported good oral bioavailability in rats. nih.gov Similarly, another benzofuran derivative showed good oral bioavailability across multiple preclinical species, including rats. researchgate.net

The oral bioavailability of 1-(1-Benzofuran-2-yl)butan-1-ol in rodents would likely be influenced by its physicochemical properties, such as lipophilicity and aqueous solubility, which affect its absorption from the gastrointestinal tract. First-pass metabolism in the gut wall and liver would also be a significant determinant.

Table 1: Hypothetical Oral Bioavailability of 1-(1-Benzofuran-2-yl)butan-1-ol in Rodents

| Parameter | Value |

| Species | Rat |

| Bioavailability (%) | 45 - 65% |

| Tmax (h) | 1 - 2 |

| Cmax (ng/mL) | Varies with dose |

| AUC (ng·h/mL) | Varies with dose |

This table presents hypothetical data based on typical values observed for structurally similar benzofuran derivatives.

Tissue Distribution Analysis

Following absorption, a compound is distributed to various tissues and organs. The extent of tissue distribution is dependent on factors like plasma protein binding, lipophilicity, and tissue-specific transporters. Some highly lipophilic benzofuran derivatives have been shown to have a large volume of distribution, indicating extensive tissue uptake. thieme-connect.de

For 1-(1-Benzofuran-2-yl)butan-1-ol, it is anticipated that the compound would distribute to various tissues, with potentially higher concentrations in well-perfused organs such as the liver and kidneys, which are also major sites of metabolism and excretion. The presence of the butanol side chain may influence its partitioning into different tissues compared to other benzofuran derivatives.

Excretion Pathways and Metabolite Profiling in Urine and Feces

Excretion of benzofuran derivatives and their metabolites typically occurs via both renal (urine) and fecal (bile) routes. The primary route of elimination can depend on the molecular weight and polarity of the parent compound and its metabolites. Generally, more polar metabolites are excreted in the urine, while less polar compounds and high molecular weight conjugates may be eliminated through the feces.

Metabolite profiling in the urine and feces of rats administered with benzofuran derivatives has revealed the presence of both phase I and phase II metabolites. researchgate.netnih.gov Phase I reactions introduce or expose functional groups, while phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.

Identification and Characterization of Major and Minor Metabolites

The metabolic transformation of benzofuran derivatives is a complex process involving various enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes.

LC-MS/MS Based Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of drug metabolites in biological matrices. nih.govmdpi.com In the context of benzofuran metabolism, LC-MS/MS can be used to detect and tentatively identify metabolites based on their retention times and mass fragmentation patterns. researchgate.netnih.gov

For 1-(1-Benzofuran-2-yl)butan-1-ol, potential phase I metabolic pathways that could be identified by LC-MS/MS include:

Oxidation of the butanol side chain: This could lead to the formation of a ketone (1-(1-benzofuran-2-yl)butan-1-one) or further oxidation to a carboxylic acid.

Hydroxylation of the benzofuran ring: Addition of a hydroxyl group to the aromatic ring is a common metabolic pathway for many xenobiotics. researchgate.net

Cleavage of the furan (B31954) ring: This has been observed for some benzofuran derivatives and can lead to the formation of phenolic acid metabolites. researchgate.netmdpi.com

Phase II metabolites would likely involve glucuronide or sulfate (B86663) conjugation of the hydroxyl group on the butanol side chain or any newly formed hydroxyl groups on the benzofuran ring.

Table 2: Predicted Metabolites of 1-(1-Benzofuran-2-yl)butan-1-ol

| Metabolite | Metabolic Pathway | Predicted m/z [M+H]+ |

| 1-(1-Benzofuran-2-yl)butan-1-one | Oxidation | 203.0759 |

| 1-(1-Benzofuran-2-yl)butanoic acid | Oxidation | 219.0708 |

| Hydroxy-1-(1-benzofuran-2-yl)butan-1-ol | Hydroxylation | 221.0865 |

| 1-(1-Benzofuran-2-yl)butan-1-ol glucuronide | Glucuronidation | 381.1236 |

This table presents predicted metabolites and their corresponding mass-to-charge ratios (m/z) for positive ion mode electrospray ionization.

NMR-Based Metabolite Structural Elucidation

While LC-MS/MS is excellent for detecting and providing initial structural information about metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structural elucidation. tandfonline.comekb.egmdpi.com By analyzing the chemical shifts, coupling constants, and through-space correlations in 1H and 13C NMR spectra, the precise location of metabolic modifications can be determined. For complex metabolites, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are invaluable. tandfonline.comekb.eg The isolation of sufficient quantities of a metabolite is, however, a prerequisite for successful NMR analysis.

Enzyme Kinetics of Metabolic Transformations

The metabolism of 1-(1-Benzofuran-2-yl)butan-1-ol is anticipated to be primarily governed by two main enzymatic processes: oxidation of the secondary alcohol and hydroxylation of the aromatic benzofuran ring, followed by conjugation reactions.

The oxidation of the butan-1-ol side chain to its corresponding ketone, 1-(1-benzofuran-2-yl)butan-1-one, is a key metabolic step likely catalyzed by alcohol dehydrogenases (ADHs) and to some extent by cytochrome P450 (CYP) enzymes. ADHs, a broad class of enzymes, are known to metabolize primary and secondary alcohols. acs.orgresearchgate.net The kinetics of such reactions are typically substrate-dependent. For aromatic alcohols, the catalytic constants (kcat) can be influenced by the hydrophobicity and electronic properties of the substituents. nih.gov For instance, studies on yeast alcohol dehydrogenase have shown that the enzyme's affinity for aromatic alcohol substrates can be correlated with their hydrophobicity. nih.gov The Michaelis-Menten constants (Km) for aliphatic alcohols with UDP-glucuronosyltransferase (UDPGT) are influenced by the length of the alkyl chain, with longer chains generally showing higher affinity. nih.gov

The benzofuran ring itself is susceptible to oxidative metabolism, primarily mediated by CYP enzymes. This can lead to the formation of various hydroxylated metabolites. The specific CYP isoforms involved would likely include members of the CYP1A, CYP2C, and CYP3A subfamilies, which are known to metabolize planar aromatic hydrocarbons and various xenobiotics. jst.go.jprug.nl The kinetics of these reactions (Km and Vmax) would be dependent on the specific CYP isoform and the animal species.

Following primary oxidation, the resulting metabolites, including the parent alcohol and its hydroxylated forms, are expected to undergo Phase II conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major pathway for the elimination of compounds containing hydroxyl groups. nih.govrsc.org The efficiency of glucuronidation can vary significantly depending on the structure of the alcohol and the specific UGT isoform involved. nih.govpsu.edu Sulfation, catalyzed by sulfotransferases (SULTs), represents another potential conjugation pathway.